molecular formula C22H26FNO4S B12130037 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)-N-[4-(propan-2-yl)benzyl]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)-N-[4-(propan-2-yl)benzyl]acetamide

Cat. No.: B12130037
M. Wt: 419.5 g/mol
InChI Key: IMNLYCZXWNMREZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)-N-[4-(propan-2-yl)benzyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dioxidotetrahydrothiophene ring, a fluorophenoxy group, and a propan-2-ylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)-N-[4-(propan-2-yl)benzyl]acetamide typically involves multiple steps:

    Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or a peracid.

    Attachment of the fluorophenoxy group: This step involves the reaction of the dioxidotetrahydrothiophene intermediate with 4-fluorophenol under basic conditions to form the fluorophenoxy derivative.

    Introduction of the acetamide group: The fluorophenoxy derivative is then reacted with an acylating agent such as acetic anhydride to introduce the acetamide group.

    Attachment of the propan-2-ylbenzyl group: Finally, the acetamide intermediate is reacted with 4-(propan-2-yl)benzyl chloride in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)-N-[4-(propan-2-yl)benzyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form the corresponding tetrahydrothiophene derivative.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Higher oxidation states of the thiophene ring.

    Reduction: Tetrahydrothiophene derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiophene derivatives.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)-N-[4-(propan-2-yl)benzyl]acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-chlorophenoxy)-N-[4-(propan-2-yl)benzyl]acetamide: Similar structure with a chlorine atom instead of a fluorine atom.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-bromophenoxy)-N-[4-(propan-2-yl)benzyl]acetamide: Similar structure with a bromine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorophenoxy group in N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)-N-[4-(propan-2-yl)benzyl]acetamide may confer unique properties such as increased lipophilicity, altered electronic effects, and potential biological activity compared to its chloro and bromo analogs.

Properties

Molecular Formula

C22H26FNO4S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(4-fluorophenoxy)-N-[(4-propan-2-ylphenyl)methyl]acetamide

InChI

InChI=1S/C22H26FNO4S/c1-16(2)18-5-3-17(4-6-18)13-24(20-11-12-29(26,27)15-20)22(25)14-28-21-9-7-19(23)8-10-21/h3-10,16,20H,11-15H2,1-2H3

InChI Key

IMNLYCZXWNMREZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.